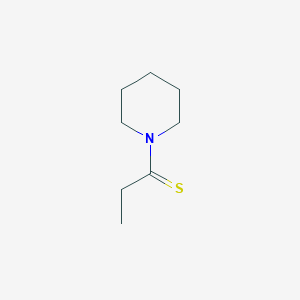

1-(Piperidin-1-yl)propane-1-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5309-95-5 |

|---|---|

Molecular Formula |

C8H15NS |

Molecular Weight |

157.28 g/mol |

IUPAC Name |

1-piperidin-1-ylpropane-1-thione |

InChI |

InChI=1S/C8H15NS/c1-2-8(10)9-6-4-3-5-7-9/h2-7H2,1H3 |

InChI Key |

CUURCVRZUVWICM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=S)N1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Piperidin 1 Yl Propane 1 Thione and Analogous Thioamide Structures

Direct Thionation Approaches

Direct thionation involves the conversion of an amide's carbonyl group into a thiocarbonyl group. This transformation is fundamental in thioamide synthesis and has been accomplished using a variety of reagents and conditions.

Historically, the synthesis of thioamides from their corresponding amides has been dominated by the use of phosphorus- and sulfur-based reagents. The most common among these are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent (LR). nih.govorganic-chemistry.org P₄S₁₀, first used for this purpose in the late 19th century, effectively converts amides to thioamides, often requiring high temperatures and refluxing solvents like pyridine (B92270) or toluene. nih.gov Lawesson's reagent is also widely applied for the thionation of amides and other carbonyl compounds. organic-chemistry.org

Despite their effectiveness, these classical reagents present significant drawbacks. They are sensitive to moisture, can require harsh reaction conditions, and often necessitate laborious workup procedures to remove phosphorus-containing byproducts. nih.govbeilstein-journals.org To address these issues, modifications have been developed, such as using P₄S₁₀ in combination with hexamethyldisiloxane (B120664) (HMDO) to enhance reactivity or developing improved workup procedures for reactions involving Lawesson's reagent. nih.govbeilstein-journals.org

In a move towards more practical and sustainable chemistry, significant research has focused on developing catalyst-free and solvent-free synthetic protocols. A notable example is the catalyst-free Willgerodt-Kindler reaction, which prepares aryl thioamides from an aldehyde, a primary amine, and elemental sulfur without any organic solvent. mdpi.com This three-component procedure offers a very practical route to the desired products. mdpi.comnih.gov

Another approach involves the decarboxylative synthesis of thioamides from arylacetic or cinnamic acids, amines, and elemental sulfur powder. organic-chemistry.org This method proceeds efficiently without the need for a transition metal catalyst or an external oxidant. mdpi.comorganic-chemistry.org Furthermore, metal-free and solvent-free conditions have been developed for synthesizing thioamides and amides using a Brønsted superacid like triflic acid, which facilitates the Friedel–Crafts arylation of isothiocyanates. rsc.org These methods are characterized by rapid reaction times and simple workup procedures. rsc.org

A significant advancement in green synthetic chemistry is the use of Deep Eutectic Solvents (DESs) as both the reaction medium and catalyst. rsc.orgrsc.org A widely used DES is a mixture of choline (B1196258) chloride and urea (B33335) (in a 1:2 molar ratio), which serves as an environmentally benign solvent for thioamide synthesis. rsc.orgrsc.orgresearchgate.net This method involves the reaction of aldehydes or ketones, secondary amines, and elemental sulfur to produce a wide variety of thioamides in good to excellent yields. rsc.orgrsc.org The protocol is mild, efficient, and avoids the use of toxic organic solvents and additional catalysts. rsc.orgresearchgate.net A key advantage of this system is the recyclability of the DES, which can be used multiple times without a significant loss of activity. rsc.orgrsc.org

The table below details the optimized reaction conditions for the synthesis of N,N-diethyl-4-methylbenzothioamide in a choline chloride-urea based DES. researchgate.net

| Entry | Molar Ratio (Aldehyde:Amine:Sulfur) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:1:1 | ChCl-urea (1:2) | rt | 24 | - |

| 2 | 1:1:1 | ChCl-urea (1:2) | 45 | 5 | 93 |

| 3 | 1:1:2 | ChCl-urea (1:2) | 45 | 5 | 93 |

| 4 | 1:2:1 | ChCl-urea (1:2) | 45 | 5 | 93 |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product, are highly efficient tools for synthesizing diverse thioamides. chemistryforsustainability.org These reactions often exhibit high atom economy, reduced waste, and milder reaction conditions compared to traditional multi-step syntheses. chemistryforsustainability.org

The Willgerodt-Kindler reaction is a cornerstone of MCRs for thioamide synthesis, typically involving an aldehyde or ketone, an amine, and elemental sulfur. chemrxiv.org This reaction has been adapted to various conditions, including catalyst-free and solvent-free setups. mdpi.comresearchgate.net For instance, a three-component synthesis of aromatic thioamides from substituted benzaldehydes, primary amines, and elemental sulfur proceeds under catalyst-free and no-organic-solvent conditions. mdpi.comnih.gov

These reactions have a broad scope, accommodating a wide range of aldehydes, ketones, and amines. nih.govrsc.orgbeilstein-journals.org An efficient synthesis of α-keto thioamides has been reported via thiocarbonylation of C(sp³)-H bonds of α-bromo ketones with amines. nih.gov Another protocol utilizes thiourea (B124793) as a sulfur source in a three-component reaction with aryl aldehydes and N,N-dimethylformamide (DMF) under transition-metal-free conditions. nih.gov The reaction mechanism often involves the initial formation of an imine from the aldehyde and amine, which then reacts with a sulfur species. mdpi.com

The following table presents a selection of thioamides synthesized via a multi-component reaction in a Deep Eutectic Solvent, showcasing the versatility of this aldehyde- and amine-mediated approach. rsc.orgresearchgate.net

| Product | Aldehyde/Ketone | Amine | Yield (%) |

|---|---|---|---|

| (4-Methoxyphenyl)(piperidin-1-yl)methanethione | 4-Methoxybenzaldehyde | Piperidine (B6355638) | 89 |

| (4-Chlorophenyl)(piperidin-1-yl)methanethione | 4-Chlorobenzaldehyde | Piperidine | 85 |

| (Furan-2-yl)(piperidin-1-yl)methanethione | Furfural | Piperidine | 82 |

| (4-Methoxyphenyl)(morpholino)methanethione | 4-Methoxybenzaldehyde | Morpholine | 90 |

| (4-Chlorophenyl)(morpholino)methanethione | 4-Chlorobenzaldehyde | Morpholine | 88 |

The combination of amines and elemental sulfur is central to many thioamide syntheses, particularly in MCRs. chemistryforsustainability.org Elemental sulfur is an abundant, benign, and economical sulfur source. chemistryforsustainability.org Three-component reactions of olefins, amines, and elemental sulfur have been studied, where the choice of base can selectively control the formation of different thioamide products. acs.orgnih.gov This provides an efficient, metal-free procedure for thioamide synthesis. acs.orgnih.gov

A decarboxylative strategy also utilizes amines and elemental sulfur powder, reacting them with arylacetic or cinnamic acids to form thioamides without a transition metal catalyst. mdpi.comorganic-chemistry.org This approach extends the scope of the Willgerodt-Kindler reaction to readily available carboxylic acids. mdpi.com These sulfur-mediated MCRs represent a sustainable alternative to traditional methods, offering advantages like lower reaction temperatures, shorter reaction times, and waste minimization. chemistryforsustainability.org

Advanced Synthetic Techniques

The synthesis of thioamides, including structures analogous to 1-(Piperidin-1-yl)propane-1-thione, has evolved significantly, with modern methods offering improved efficiency, substrate scope, and milder reaction conditions. These advanced techniques are crucial for preparing thioamides that may be difficult to access through traditional thionation of amides.

Synthesis via Dithioester Intermediates

One effective route to thioamides involves the use of dithioester intermediates. This method provides a powerful alternative, particularly when direct thionation of the corresponding amide is inefficient or fails. The process generally involves the preparation of a dithioester, which then undergoes aminolysis to furnish the desired thioamide.

A common strategy for creating the dithioester starts with a Grignard reagent, which reacts with carbon disulfide (CS₂) to form a magnesium dithiocarboxylate salt. nih.gov Subsequent acidification yields the dithiocarboxylic acid. These acids can then be alkylated to produce stable dithioester intermediates. nih.gov The reaction of these activated dithioesters with a stoichiometric amount of an amine, such as piperidine, proceeds smoothly at room temperature to yield the final thioamide. nih.gov This approach is noted for its efficiency, often concluding in a very short time under environmentally friendly conditions. nih.gov

Table 1: Example of Thioamide Synthesis via Dithioester

| Step | Reactants | Reagents | Product | Key Features |

|---|---|---|---|---|

| 1 | Phenylmagnesium bromide | Carbon Disulfide (CS₂) | Phenyl dithiocarboxylic acid | Formation of dithiocarboxylate salt. nih.gov |

| 2 | Phenyl dithiocarboxylic acid | Alkyl Halide (e.g., MeI) | Methyl phenyldithioester | Alkylation to form stable intermediate. nih.gov |

Mechanochemical Activation in Thioamide Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a green and highly efficient method for thioamide synthesis. These solvent-free, or nearly solvent-free, reactions often proceed rapidly at room temperature within a mixer mill or grinder.

One notable application is the mechanochemical version of the Willgeroth–Kindler reaction. For instance, α-ketothioamides can be synthesized from acetophenone (B1666503) derivatives, elemental sulfur, and a secondary amine (like piperidine) with a base such as potassium carbonate (K₂CO₃). scispace.com This metal-free and solventless approach is not only environmentally friendly but also can lead to different product outcomes compared to standard solution-based protocols. scispace.com Another significant mechanochemical technique involves the thionation of amides using Lawesson's reagent. researchgate.net This solid-state method effectively converts a wide range of amides, including lactams and acyclic amides, into their corresponding thioamides with good yields, minimizing solvent waste and often simplifying purification. researchgate.netresearchgate.net

Specific Synthesis of α-Ketothioamides

α-Ketothioamides are a valuable subclass of thioamides with significant applications as synthetic building blocks. scispace.com Several innovative, metal-free methods have been developed for their synthesis.

One strategy involves the C=C bond cleavage of N,N-disubstituted enaminones using elemental sulfur. This cascade reaction forms new C=S and C–N bonds, providing a practical route to N,N-disubstituted α-ketothioamides. acs.org Another approach utilizes the reaction of α-nitroketones with elemental sulfur and amines, which proceeds under mild, catalyst-free conditions and tolerates a broad range of functional groups. researchgate.net

More recently, a mechanochemical, base-mediated synthesis from readily available acetophenone derivatives, sulfur, and secondary amines has been developed. scispace.com For example, the reaction of acetophenone with piperidine and sulfur under ball-milling conditions produced the corresponding α-ketothioamide in a 57% yield. scispace.com Hypervalent iodine reagents have also been employed to facilitate an oxidative thioamidation of α-amino carbonyl compounds, yielding α-keto thioamide derivatives in high yields under solvent-free conditions. rsc.org

Table 2: Selected Yields for Mechanochemical Synthesis of α-Ketothioamides

| Ketone Substrate | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| Acetophenone | Pyrrolidine | 2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethanethioamide | 68% | scispace.com |

| Acetophenone | Piperidine | 2-oxo-2-phenyl-1-(piperidin-1-yl)ethanethioamide | 57% | scispace.com |

| Acetophenone | Azepane | 1-(azepan-1-yl)-2-oxo-2-phenylethanethioamide | 49% | scispace.com |

| 4'-Methoxyacetophenone | Morpholine | 2-(4-methoxyphenyl)-2-oxo-1-morpholinoethanethioamide | 73% | scispace.com |

Strategic Incorporation into Peptide Architectures

The replacement of an amide bond with a thioamide linkage in peptides is a key strategy for creating biophysical probes to study peptide and protein structure, folding, and function. nsf.govnih.gov The synthesis of these thiopeptides, however, requires specialized techniques to incorporate the thioamide group while maintaining the integrity of the complex peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Thiopeptides

Solid-Phase Peptide Synthesis (SPPS) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide synthesis. Adapting this methodology for thiopeptides allows for the modular and efficient assembly of complex sequences. acs.orgnih.gov The general strategy involves preparing custom thioamide-containing amino acid building blocks that can be incorporated into the peptide chain during the automated or manual SPPS cycle. researchgate.netd-nb.info

Fmoc Deprotection Strategies in Thiopeptide Synthesis

A major challenge in Fmoc-based thiopeptide synthesis is the increased acidity of the α-proton of the thioamidated amino acid residue. chemrxiv.org This acidity makes the residue susceptible to racemization (epimerization) under the standard basic conditions used for Fmoc group removal (typically 20% piperidine in DMF). nsf.govchemrxiv.org

To mitigate this side reaction, alternative deprotection strategies have been investigated. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2% in DMF) has been shown to be superior to piperidine for synthesizing thiopeptides, resulting in less epimerization and higher isolated yields. nih.gov Unlike piperidine, DBU is a non-nucleophilic base, which can also prevent other side reactions, such as those observed with Nε-thioacetyl lysine (B10760008) residues. nih.gov

Another critical step is the final cleavage of the peptide from the resin and removal of side-chain protecting groups, which typically requires strong acid (e.g., trifluoroacetic acid, TFA). Thioamide bonds can be labile under these conditions, leading to cleavage of the peptide backbone. researchgate.net Research indicates that using milder cleavage cocktails with lower concentrations of TFA and shorter reaction times can significantly improve the yield of the intact thioxo peptide. researchgate.net

Table 3: Comparison of Fmoc Deprotection Reagents in Thiopeptide Synthesis

| Reagent | Concentration (in DMF) | Key Characteristics | Outcome |

|---|---|---|---|

| Piperidine | 20% (v/v) | Standard, nucleophilic base. | Higher risk of epimerization at the thioamide α-carbon. nih.govchemrxiv.org |

| Morpholine | 50% (v/v) | Milder, nucleophilic base. | Can lead to undesirable side products (+53 mass adduct). nih.gov |

Considerations in Native Chemical Ligation (NCL) for Thiopeptides

Native Chemical Ligation (NCL) is a powerful technique for the total synthesis and semi-synthesis of large peptides and proteins. The reaction involves the chemoselective ligation of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine residue, to form a native peptide bond at the ligation site. organic-chemistry.orgnih.gov The incorporation of thioamides into peptide backbones for NCL presents both opportunities and challenges, as the thioamide group can influence the ligation process and the properties of the final protein. nih.govnih.gov

Thioamide modifications can be used to probe protein structure and function, inhibit proteolysis, act as photoswitches, or serve as spectroscopic labels. nih.govresearchgate.net However, their successful incorporation via NCL requires careful consideration of several factors.

One primary consideration is the stability of the thioamide group under NCL conditions. While generally compatible, concerns exist regarding potential side reactions such as Edman-type degradation or desulfurization. nih.gov The choice of reducing agent is also critical. Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT) are common reductants used in NCL, and studies have shown that most thioamide-containing peptide sequences can be successfully ligated using either. However, prolonged incubation with TCEP can sometimes lead to the formation of byproducts. nih.govacs.org

The position of the thioamide within the peptide fragments is another crucial factor. The kinetics of NCL are sensitive to the steric hindrance of the amino acid residue at the C-terminal thioester. nih.gov Furthermore, the placement of a thioamide can affect the folding of the resulting protein, which may in turn impact the efficiency of the ligation and subsequent purification. nih.gov For instance, incorporating a thioamide at a site critical for hydrogen bonding might be a valuable biophysical probe but could also destabilize the protein structure. nih.gov

The acid lability of the thioamide bond also presents a challenge, particularly in the context of solid-phase peptide synthesis (SPPS) of the thioester fragment. Standard Boc-chemistry SPPS, which utilizes strong acid for deprotection, is often incompatible with thioamide-containing peptides. nih.govresearchgate.net This has led to the development of alternative strategies, such as the use of masked thioesters that are unmasked in situ during the ligation reaction. nih.govresearchgate.net

Finally, the compatibility of thioamides with protecting groups used in multi-ligation strategies, such as the thiazolidine (B150603) protection of an N-terminal cysteine, has been demonstrated, enabling the construction of larger, more complex proteins containing thioamide modifications. nih.govacs.org

Below is a table summarizing key considerations for the use of thiopeptides in Native Chemical Ligation:

| Consideration | Key Findings and Implications |

| Thioamide Stability | Generally compatible with NCL conditions, but potential for Edman-type degradation and desulfurization exists. nih.gov |

| Choice of Reductant | Both TCEP and DTT are effective, but prolonged use of TCEP may lead to byproducts. nih.govacs.org |

| Ligation Site | Ligation kinetics are affected by the sterics of the C-terminal thioester residue. Thioamide placement can impact protein folding and ligation efficiency. nih.gov |

| Synthesis of Thioester Fragment | Acid lability of thioamides can be incompatible with Boc-SPPS. Alternative methods like masked thioesters may be required. nih.govresearchgate.net |

| Protecting Group Compatibility | Thioamides are compatible with thiazolidine protection of N-terminal cysteine, allowing for sequential ligations. nih.govacs.org |

The synthesis of N-substituted thioamides can be achieved through various methods. A particularly attractive approach is the one-pot synthesis from acyl halides and amines, which offers a straightforward route to a wide array of thioamides. niscair.res.in This methodology can be directly applied to the synthesis of the target compound, this compound, by utilizing propanoyl chloride and piperidine as the respective starting materials.

A general and efficient one-pot procedure involves the initial formation of the amide by reacting an acyl halide with an amine, followed by thionation in the same reaction vessel. niscair.res.in Microwave-assisted, solvent-free conditions have been shown to be highly effective for the initial amide formation. The subsequent thionation can be accomplished using a variety of reagents, with a system composed of H₂O/PSCl₃/Et₃N being a notable example. niscair.res.in

The table below outlines the synthesis of various N-substituted thioamides using a one-pot, microwave-assisted method, demonstrating the broad applicability of this approach. The synthesis of this compound would follow a similar pathway.

| R¹ | R² | R³ | Time (min) (Amide + Thionation) | Temperature (°C) | Conversion (%) [Isolated Yield (%)] |

| C₆H₅ | C₂H₅ | C₂H₅ | 2 + 5 | 85-100 | 98 nih.gov |

| CH₃ | C₂H₅ | C₂H₅ | 2 + 5 | 80-90 | 95 beilstein-journals.org |

| C₆H₅ | c-C₆H₁₁ | H | 4 + 8 | 85-95 | 95 numberanalytics.com |

| C₆H₅ | n-C₃H₇ | H | 4 + 5 | 70-85 | 97 |

| C₆H₅ | C₆H₅CH₂ | H | 3 + 6 | 85-100 | 94 |

| CH₃ | C₆H₅ | H | 2 + 5 | 80-95 | 95 |

| C₆H₅ | -(CH₂)₅- | 3 + 4 | 85-95 | 94 | |

| C₆H₅CH₂ | -(CH₂)₅- | 4 + 5 | 90-95 | 94 |

Data adapted from a study on the one-pot preparation of N-substituted thioamides. niscair.res.in

Another widely used method for the conversion of amides to thioamides is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent is effective for the thionation of a variety of carbonyl compounds, including amides, to their corresponding thiocarbonyl analogs. organic-chemistry.org The reaction typically involves heating the amide with Lawesson's reagent in an appropriate solvent such as toluene. While effective, a notable drawback of using Lawesson's reagent is the formation of phosphorus-containing byproducts that can sometimes complicate purification.

Coordination Chemistry and Ligand Design Principles Involving Thioamides

Thioamide Derivatives as Ligands for Transition Metal Centers

Thioamide derivatives are prized as ligands in transition metal chemistry due to their ability to coordinate with metal ions in multiple ways, leading to a vast diversity in the architecture of the resulting metal complexes. rsc.org These ligands are readily modified, offering a straightforward path to tune the steric and electronic properties of the metal center. rsc.org The presence of both a "hard" nitrogen atom and a "soft" sulfur atom within the thioamide moiety provides a range of coordination possibilities. uef.fi

The thioamide group's adaptability in coordination is a key feature of its chemistry. rsc.org It can act as a:

Monodentate ligand: Typically coordinating through the sulfur atom.

Bridging ligand: Linking two or more metal centers.

Chelating ligand: Binding to a single metal center through multiple donor atoms. researchgate.net

This flexibility is further enhanced by the thione-thiol tautomerism and the ease of deprotonation, allowing coordination as either a neutral ligand or an amidinate. uef.fi

Thioamides have been successfully integrated into pincer ligand frameworks, which are tridentate ligands that bind to a metal in a meridional fashion. These architectures offer enhanced stability to the resulting metal complexes. acs.org Two common pincer coordination modes involving thioamide-derived ligands are:

SCS Coordination: Where the metal is bound by two sulfur atoms and a central carbon atom of an aryl ring. acs.org These ligands have been shown to form stable complexes with metals like palladium and platinum. nih.gov

SNS Coordination: In this arrangement, the metal is coordinated to two sulfur atoms and a central nitrogen atom, often from a pyridine (B92270) or amine linker. researchgate.netuni-halle.de These ligands can form complexes with various transition metals, including ruthenium, iron, cobalt, and copper. researchgate.netresearchgate.net

The design of these pincer ligands can influence the properties of the metal center, such as its redox potential and catalytic activity. researchgate.net

Table 1: Comparison of SCS and SNS Pincer Ligand Coordination

| Feature | SCS Pincer Ligands | SNS Pincer Ligands |

| Donor Atoms | Two Sulfur, one Carbon | Two Sulfur, one Nitrogen |

| Central Ring | Typically aryl | Often pyridine or other nitrogen-containing heterocycle |

| Example Metals | Palladium, Platinum acs.orgnih.gov | Ruthenium, Iron, Cobalt, Copper researchgate.netresearchgate.net |

Scorpionate ligands are another important class of tridentate ligands that bind to a metal in a facial manner, resembling a scorpion grasping its prey. wikipedia.org The classic scorpionate ligands are hydrotris(pyrazolyl)borates (Tp), first synthesized by Swiatoslaw Trofimenko. wikipedia.org While the original scorpionates were homoscorpionates (containing identical donor groups), the field has expanded to include heteroscorpionates with different donor groups. core.ac.uk

Thioamide functionalities can be incorporated into scorpionate-type frameworks, offering a combination of soft sulfur and hard nitrogen donors. rsc.org This allows for the synthesis of metal complexes with unique geometries and reactivities. nih.gov

Metal Complex Formation with Piperidine-Derived Thioamide Ligands

Piperidine-containing thioamide ligands, such as derivatives of 1-(Piperidin-1-yl)propane-1-thione, have been utilized in the formation of various transition metal complexes. The piperidine (B6355638) ring can influence the steric and electronic properties of the resulting complexes. scispace.comrsc.org

Copper(II) complexes with thioamide ligands have been synthesized and studied. researchgate.net The coordination environment around the copper(II) ion in these complexes can vary, often resulting in square-planar or distorted octahedral geometries. researchgate.netnih.gov For instance, copper(II) has been shown to form complexes with piperazine-based ligands, which are structurally related to piperidine derivatives. mdpi.com The interaction of copper(I) iodide with piperidine-2,6-dithione, a related thioamide, leads to the formation of diverse structural motifs, including discrete dimeric and tetrameric complexes as well as polymeric sheets. nih.gov

Table 2: Selected Copper Complexes with Piperidine-Related Ligands

| Ligand | Copper Species | Resulting Complex Structure | Reference |

| Piperazine-based pyridyl arms | Cu(II) | Five-coordinate | mdpi.com |

| Piperidine-2,6-dithione | Cu(I) | Dimeric, tetrameric, and polymeric | nih.gov |

Palladium and platinum complexes containing thioamide ligands are of significant interest, partly due to their potential applications in catalysis and medicine. uef.fiacs.org Thioamides can coordinate to both Pd(II) and Pt(II) centers. uef.fi

Palladium Complexes: Palladium(0) complexes can be synthesized with heterocyclic thioamides, and these can undergo oxidative addition reactions. tsijournals.com SCS pincer ligands incorporating thioamides form stable palladacycles that have been investigated as catalysts for cross-coupling reactions. acs.org

Platinum Complexes: Platinum(II) complexes with primary thioamides have been synthesized and structurally characterized. uef.fi Dinuclear platinum(II) complexes with bridging N-heterocyclic ligands have also been explored. nih.gov The inclusion of bulky ligands can influence the properties of these complexes. mdpi.com

The coordination of piperidine-derived thioamides to these metals can lead to complexes with specific geometries and reactivities, driven by the electronic and steric nature of the ligand. nih.gov

Ruthenium Complexes

Thioamides are recognized as highly versatile ligands in the coordination chemistry of ruthenium. orientjchem.orgresearchgate.net Their ability to coordinate in various modes allows for the synthesis of a diverse range of complexes with tunable properties. Organometallic ruthenium(II) chemistry, in particular, has received significant attention due to the catalytic, medicinal, and biological activities of the resulting complexes. orientjchem.orgresearchgate.net

Thioamide ligands typically interact with ruthenium precursor complexes, such as [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂, to form stable, non-electrolytic, and often crystalline solids. orientjchem.orgnih.gov The coordination of the thioamide ligand to the ruthenium center can occur in several ways:

Monodentate S-coordination: The ligand binds to the metal center solely through the sulfur atom. This is the most common mode, driven by the soft nature of the sulfur donor atom, which has a high affinity for the soft Ru(II) center.

Bidentate N,S-chelation: In ligands where a secondary donor site is available, such as those with an imino proton, the thioamide can act as a bidentate ligand. orientjchem.org This involves the deprotonation of an N-H group, leading to the formation of a stable chelate ring with the ruthenium atom coordinated to both nitrogen and sulfur. orientjchem.org This chelation significantly enhances the stability of the complex.

The formation of ruthenium-thioamide bonds is evidenced by distinct changes in spectroscopic data. Infrared (IR) spectroscopy is a powerful tool for characterizing these interactions. Upon coordination to ruthenium, characteristic thioamide bands shift, indicating a change in the electronic distribution within the ligand. Specifically, a decrease in the C=S bond order and an increase in the C-N bond order are observed. orientjchem.org This is consistent with the sulfur atom acting as the primary donor. In half-sandwich ruthenium complexes, the resulting structure often adopts a pseudo-octahedral "piano-stool" geometry, a common motif for this class of compounds. nih.govnih.gov The tautomeric form of the thioamide ligand can also influence the stereochemistry of the final complex. ucj.org.ua

Intrinsic Charge Versatility and Resonance Structures in Thioamide Ligands

The coordination behavior of thioamides is fundamentally governed by their unique electronic structure. The thioamide functional group, -C(=S)N<, is best described as a resonance hybrid of two principal contributing structures. nih.govresearchgate.net

Structure A (Thione form): This is the neutral form with a carbon-sulfur double bond (C=S) and a carbon-nitrogen single bond.

Structure B (Thiolate form): This is a zwitterionic form featuring a carbon-nitrogen double bond (C=N⁺<) and a carbon-sulfur single bond with a negative charge on the sulfur atom (-C-S⁻).

The actual electronic distribution is a weighted average of these forms, but the contribution of the zwitterionic thiolate structure (Structure B) is significant. nih.gov This resonance has several important consequences for the ligand's properties:

Polarity and Donor Strength: The resonance imparts a high degree of polarity to the C=S bond and places substantial negative charge density on the sulfur atom. This makes the sulfur a soft and effective donor for coordination with soft transition metals like ruthenium(II). nih.gov

Bond Character: The C-N bond has considerable double-bond character, leading to a planar geometry around the thioamide group and a restricted rotation around this bond. Conversely, the C=S bond is longer and weaker than a typical ketone's C=O bond. nih.gov

Charge Versatility: The ability to exist in these forms demonstrates the intrinsic charge versatility of the ligand. nih.gov Under basic conditions or upon coordination, the ligand can be deprotonated (if an N-H bond is present) to formally generate a thiolate anion, which is a powerful chelating agent. orientjchem.orgucj.org.ua

This inherent electronic flexibility is a cornerstone of thioamide coordination chemistry, allowing these ligands to adapt to the electronic requirements of different metal centers and to be electronically tuned through substituent effects. researchgate.netnih.gov

Structure-Activity Relationships in Thioamide-Metal Complexes

The principle of structure-activity relationships (SAR) is central to the rational design of functional metal complexes. In thioamide-metal complexes, particularly those involving ruthenium, the activity—often catalytic—is highly dependent on the steric and electronic properties of the thioamide ligand. nih.gov The systematic variation of the ligand's structure allows for the fine-tuning of the complex's performance in applications like olefin metathesis, hydrogenation, or C-H activation. researchgate.netnih.govacs.org

Key structural features of the thioamide ligand that can be modified to influence activity include:

Substituents on Nitrogen: In a ligand like this compound, the piperidine ring imposes specific steric constraints around the metal center. Altering the size and nature of the N-substituents can impact the accessibility of the catalytic site, the stability of reaction intermediates, and the selectivity of the reaction. nih.govresearchgate.net

Substituents on the Thiocarbonyl Carbon: The group attached to the C=S carbon (a propyl group in this case) also contributes to the ligand's steric profile and can influence its electronic properties.

Data Tables

This table illustrates typical changes observed in the infrared (IR) spectra of thioamide ligands upon forming a complex with a ruthenium center, indicating the nature of the metal-ligand bond. orientjchem.org

Catalytic Applications of 1 Piperidin 1 Yl Propane 1 Thione and Analogs

Organocatalysis with Thioamide Derivatives

Thioamide derivatives have proven to be effective organocatalysts, participating in a range of asymmetric transformations. Their ability to act as both hydrogen-bond donors and acceptors, coupled with the tunable steric and electronic properties of their substituents, makes them valuable tools for stereoselective synthesis.

Asymmetric Aldol (B89426) Reactions

The direct catalytic asymmetric aldol reaction is a powerful C-C bond-forming method for producing chiral β-hydroxy carbonyl compounds. nih.gov Thioamides have been successfully employed as pronucleophiles in these reactions, particularly in cooperative catalytic systems. nih.govacs.org A system using a soft Lewis acid, such as a copper(I) complex, and a hard Brønsted base can chemoselectively deprotonate thioamides to form active enolates. acs.orgacs.org This approach allows for the direct aldol reaction of α-non-branched aliphatic aldehydes, which are otherwise prone to self-condensation. acs.org The resulting aldol products can be further transformed, for instance, by reducing the thioamide functionality. acs.org

In-depth studies have revealed that the retro-aldol reaction can be a significant issue, affecting the stereochemical outcome. nih.gov The prominence of this retro-pathway is dependent on the specific combination of thioamide and aldehyde substrates. nih.gov For example, the reaction between isobutyraldehyde (B47883) and a thioamide derived from butyric acid is particularly susceptible to the retro-aldol process. nih.gov

| Catalyst System | Aldehyde | Thioamide | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| (R,R)-Ph-BPE/[Cu(CH3CN)4]PF6/LiOAr | Isobutyraldehyde | N-Phenylthioacetamide | 95 | 96 | >20:1 |

| (R,R)-Ph-BPE/[Cu(CH3CN)4]PF6/LiOAr | Propionaldehyde | N-Phenylthioacetamide | 85 | 94 | 15:1 |

| (R,R)-Ph-BPE/[Cu(CH3CN)4]PF6/LiOAr | Benzaldehyde | N-Phenylthioacetamide | 66 | 72 | N/A |

Data compiled from multiple studies on direct catalytic asymmetric aldol reactions of thioamides. acs.orgelsevierpure.com

Nucleophilic Additions (e.g., Indoles to Nitroalkenes)

Thioamide-based organocatalysts have demonstrated efficacy in promoting nucleophilic addition reactions. A key example is the asymmetric Michael addition of indoles to nitroalkenes. Bifunctional catalysts, such as those derived from cinchona alkaloids and incorporating a thiourea (B124793) or thioamide moiety, are particularly effective. nih.govbuchler-gmbh.com These catalysts can simultaneously activate the nucleophile (indole) and the electrophile (nitroalkene) through hydrogen bonding interactions. nih.govbuchler-gmbh.com The tertiary amine of the cinchona alkaloid acts as a Brønsted base to deprotonate the indole, while the thiourea or thioamide group activates the nitroalkene via double hydrogen bonding. nih.govbuchler-gmbh.com This dual activation leads to high yields and enantioselectivities in the formation of the Michael adduct.

Asymmetric Decarboxylative Processes (e.g., Mannich, Protonation)

Thioamide-derived catalysts have been successfully applied in asymmetric decarboxylative processes. The first organocatalytic decarboxylative Mannich reaction using β-keto acids was achieved with a cinchonine-derived bifunctional thiourea catalyst. nih.govscilit.com This reaction provides chiral β-amino ketones in excellent yields with moderate to good enantioselectivities. nih.gov The catalyst facilitates the decarboxylation of the β-keto acid to generate an enolate intermediate, which then adds to an imine in a stereocontrolled manner.

Furthermore, a direct catalytic asymmetric Mannich-type reaction of thioamides with N-diphenylphosphinoyl imines has been developed. nih.gov This transformation is enabled by the cooperative catalysis of a soft Lewis acid and a hard Brønsted base, allowing thioamide carbon pronucleophiles to generate Mannich products. nih.gov The versatility of the thioamide group in the products allows for divergent transformations. nih.gov Decarboxylative strategies have also been developed for the synthesis of thioamides themselves, for instance, through the reaction of arylacetic or cinnamic acids with amines and elemental sulfur, eliminating the need for a transition metal. acs.org

O-Glycosylation Reactions

Thioamides and their derivatives play a significant role in modern glycosylation chemistry. While thioglycosides are stable and widely used glycosyl donors, their activation often requires harsh conditions. nih.govfrontiersin.org However, L-proline-derived thioamides have been utilized as effective organocatalysts for the O-glycosylation of glycosyl trichloroacetimidate (B1259523) donors. nih.gov These catalysts operate via Brønsted acid/base catalysis, facilitating the reaction without the need for cocatalysts or additives and demonstrating a broad substrate scope under mild conditions. nih.gov

Mechanistic studies suggest that L-prolinethioamide catalyzes the direct stereoselective glycosylation of glycal donors to produce 2-deoxyglycosides through Brønsted acid/base catalysis. researchgate.net This method is notable for its tolerance of various glycosyl acceptors and its ability to produce the desired products in good yields and high stereoselectivity. researchgate.net Additionally, a novel method for activating thioglycosides and thioimidates using benzyl (B1604629) trichloroacetimidate in the presence of catalytic triflic acid has been reported. nih.gov

Proline-Derived Thioamide Catalysts

L-proline and its derivatives are foundational organocatalysts, and the replacement of the carboxylic acid with a thioamide group has led to a new class of effective catalysts. mdpi.comwikipedia.org The increased acidity of the thioamide proton compared to the corresponding amide is crucial for enhancing both reactivity and stereoselectivity in reactions like the aldol condensation. mdpi.com Prolinethioamides are synthesized from N-protected-L-proline, often involving coupling with an amine followed by thionation using Lawesson's reagent. mdpi.com

These catalysts have been shown to be effective in the aldol reaction of aldehydes with acetone, with enantioselectivity increasing as the thioamide becomes more acidic. mdpi.com The mechanism is believed to be analogous to that of proline catalysis, involving the formation of an enamine intermediate and activation of the electrophile through hydrogen bonding. mdpi.comresearchgate.net Proline-derived organocatalysts, including tetrazole and acylsulfonamide variants, have shown superior results in asymmetric Mannich, nitro-Michael, and aldol reactions compared to proline itself. rsc.orgorganic-chemistry.org

| Catalyst | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |

| L-Prolinamide | Aldol | 4-Nitrobenzaldehyde, Acetone | High | Moderate |

| L-Prolinethioamide | Aldol | 4-Nitrobenzaldehyde, Acetone | High | Increased vs. amide |

| Pro-Val Thioamide | Aldol | 4-Nitrobenzaldehyde, Acetone | >90 | ~80 |

Comparative data for proline-derived catalysts in the aldol reaction. mdpi.com

Cinchona Alkaloid-Derived Thioamide Catalysts

Cinchona alkaloids are privileged chiral scaffolds in asymmetric organocatalysis due to their ready availability in both pseudo-enantiomeric forms. nih.goveurekaselect.com The incorporation of a thiourea or thioamide moiety onto the cinchona skeleton creates powerful bifunctional catalysts. nih.govbuchler-gmbh.comrsc.org The tertiary amine in the quinuclidine (B89598) ring provides basicity to activate nucleophiles, while the (thio)urea or (thio)squaramide group acts as a double hydrogen-bond donor to activate electrophiles. nih.govbuchler-gmbh.com

These catalysts have been successfully employed in a wide array of asymmetric reactions, including Michael additions, Friedel-Crafts reactions, and Mannich reactions, often yielding products with high enantiomeric excess. nih.govbuchler-gmbh.comnih.gov The mechanism of catalysis involves the simultaneous activation of both the nucleophile and the electrophile through multiple hydrogen-bonding interactions, which also controls the stereochemical outcome of the reaction. nih.gov Theoretical studies have confirmed that these hydrogen bonds are essential for activating substrates, facilitating charge transfer, and stabilizing transition states. nih.gov

Metal-Catalyzed Transformations Utilizing Thioamide Ligands

Thioamides, including 1-(piperidin-1-yl)propane-1-thione and its analogs, can act as effective ligands for various transition metals, enabling a range of catalytic transformations. The sulfur and nitrogen atoms of the thioamide group can coordinate with metal centers, influencing the electronic and steric properties of the resulting complex and, consequently, its catalytic activity.

Cross-Coupling Reactions (e.g., Heck Catalysis, Suzuki Reactions)

Thioamide-derived ligands have shown considerable promise in palladium-catalyzed cross-coupling reactions, which are fundamental C-C bond-forming processes in organic synthesis. nih.govresearchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, can be effectively catalyzed by palladium complexes bearing thioamide-derived ligands. wikipedia.org In a notable advancement, a method for the Suzuki-Miyaura coupling of thioamides themselves has been developed. nih.govresearchgate.net This reaction proceeds through the in-situ generation of palladium-carbene complexes via desulfurization of the thioamide. nih.govresearchgate.net This strategy has been used to synthesize a variety of substituted amidinium salts and unsymmetrical diaryl ketones. nih.govresearchgate.net Mechanistic studies suggest that a silver salt plays a dual role, acting as a desulfurizing agent and facilitating the Pd(II)/Pd(0)/Pd(II) catalytic cycle. nih.govresearchgate.net The use of phosphine-free ligands, such as those derived from thioamides, is an area of active research, aiming to develop more robust and air-stable catalytic systems. researchgate.net The design of ligands is crucial, with electron-rich and bulky ligands generally favoring the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org

Heck Catalysis:

The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. nih.govyoutube.com While direct catalysis by a this compound complex is not explicitly detailed, the broader class of sulfur-containing ligands has been explored in this context. Thiolate ligands, for instance, have been used in palladium-catalyzed Heck reactions. nih.gov The mechanism of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org The choice of ligand can significantly influence the reaction's efficiency and selectivity. organic-chemistry.org N-heterocyclic carbene (NHC) ligands are particularly effective, and the development of thioamide-derived NHC precursors could offer new avenues for catalyst design. nih.gov

Below is a table summarizing the types of cross-coupling reactions where thioamide-related ligands have been utilized:

| Cross-Coupling Reaction | Metal Catalyst | Ligand Type | Substrate Scope | Key Features |

| Suzuki-Miyaura Coupling | Palladium | Thioamide-derived carbene | Thioureas, Thioamides | Desulfurative coupling, forms amidinium salts and ketones. nih.govresearchgate.net |

| Heck Reaction | Palladium | Thiolate | Aryl halides, Alkenes | C-C bond formation with alkenes. nih.gov |

Other Metal-Promoted Organic Reactions

Beyond cross-coupling, thioamide ligands participate in a variety of other metal-promoted organic reactions. The ability of the thioamide group to coordinate with different transition metals opens up diverse catalytic possibilities.

Thioamides and related sulfur-containing compounds can act as transient cooperative ligands in metal-catalyzed (de)hydrogenation reactions. nih.govacs.org For example, the addition of a thiol to a ruthenium pincer complex can accelerate hydrogenation processes. nih.govacs.org This cooperative effect arises from the thiol(ate) ligand's ability to participate in metal-ligand cooperation, facilitating bond activation. nih.govacs.org Such systems have been used for the hydrogenation of various organosulfur compounds, including thioamides themselves. nih.gov

Rhodium(III)-catalyzed C-H activation and thiolation of benzamides have been achieved using bidentate mono-N-protected amino acid ligands, demonstrating the utility of amide-type directing groups in promoting reactions at otherwise unreactive C-H bonds. nih.gov This principle could be extended to thioamides, given their structural similarity to amides.

Furthermore, transition metal complexes of various ligands, including those with sulfur and nitrogen donor atoms, have been synthesized and characterized for their potential catalytic and biological activities. researchgate.netmdpi.com These studies often involve the synthesis of complexes with metals like cobalt, nickel, copper, and zinc, and their evaluation in reactions such as the oxidation of aniline. mdpi.com The coordination environment around the metal center, dictated by the ligand, is crucial for the observed catalytic performance. researchgate.net The confinement of transition metal catalysts within supramolecular structures is another emerging strategy to enhance selectivity and activity by controlling the second coordination sphere around the metal. uva.nl

The following table provides examples of other metal-promoted reactions involving thioamide-related functionalities:

| Reaction Type | Metal Catalyst | Ligand/Substrate Feature | Application |

| Hydrogenation | Ruthenium | Thiol as a transient cooperative ligand | Hydrogenation of organosulfur compounds, including thioamides. nih.govacs.org |

| C-H Thiolation | Rhodium(III) | Amide directing group | Functionalization of benzamides. nih.gov |

| Aniline Oxidation | Various Transition Metals | Schiff base ligands | Synthesis of azobenzene. mdpi.com |

Advanced Spectroscopic Characterization of Thioamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 1-(Piperidin-1-yl)propane-1-thione, both ¹H and ¹³C NMR would provide crucial information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the propanethioyl group. The piperidine protons would likely appear as a series of multiplets in the upfield region, typically between 1.5 and 4.4 ppm. The protons on the carbons adjacent to the nitrogen atom would be the most deshielded and thus appear at the lower end of this range. The ethyl group attached to the thiocarbonyl would exhibit a characteristic quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), with the methylene protons being further downfield due to the proximity of the electron-withdrawing thiocarbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers insight into the carbon skeleton. A key feature for thioamides is the chemical shift of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and is expected to resonate in the downfield region of the spectrum, typically between 200 and 210 ppm. studiamsu.md The carbons of the piperidine ring would appear in the aliphatic region, with the carbons adjacent to the nitrogen showing a downfield shift compared to the other ring carbons. The ethyl group carbons would also be readily identifiable.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=S | 200 - 210 |

| Piperidine (C adjacent to N) | ~50-55 |

| Piperidine (other C) | ~24-27 |

| CH₂ (ethyl) | ~30-35 |

| CH₃ (ethyl) | ~10-15 |

Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a tertiary thioamide like this compound would be characterized by the absence of N-H stretching bands, which are prominent in primary and secondary amides and thioamides. nih.gov A key absorption for thioamides is the C=S stretching vibration. This band is typically found in the region of 1120 ± 20 cm⁻¹. studiamsu.md Another characteristic feature is a strong band in the 1400-1600 cm⁻¹ range, often referred to as the "B band," which is attributed to a C-N vibration. sigmaaldrich.com The spectrum would also show characteristic C-H stretching and bending vibrations for the aliphatic piperidine and ethyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S bond, being a polarizable group, is expected to show a strong signal in the Raman spectrum, which can be useful for confirmation.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |

| C-N Stretch ("B band") | 1400 - 1600 | Strong |

| C=S Stretch | 1100 - 1140 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass corresponding to its molecular formula (C₈H₁₅NS). It is noteworthy that the mass of a thioamide is approximately 16 Da heavier than its corresponding amide, which can be a useful diagnostic clue. studiamsu.md The fragmentation pattern would likely involve the loss of the ethyl group, the piperidine ring, or cleavage of the C-N bond, providing further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thioamide functional group possesses a characteristic UV absorption. Thioamides typically exhibit an absorption maximum at approximately 265 ± 5 nm. studiamsu.md This absorption is attributed to the n→π* electronic transition of the C=S group. The presence of this band in the UV-Vis spectrum would be a strong indicator of the thioamide functionality in this compound.

Theoretical and Computational Studies on Thioamide Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of 1-(Piperidin-1-yl)propane-1-thione. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, provide a detailed picture of the molecule's molecular orbitals, charge distribution, and other key electronic properties.

The electronic structure of the thioamide functional group, -C(=S)N<, is of particular interest. Unlike their amide counterparts, thioamides exhibit distinct electronic features due to the larger size and greater polarizability of the sulfur atom compared to oxygen. Calculations reveal a significant degree of resonance within the thioamide moiety of this compound, leading to a partial double bond character in the C-N bond and a delocalization of electron density across the S-C-N fragment.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. For thioamides, the HOMO is often localized on the sulfur and nitrogen atoms, indicating their nucleophilic character. The LUMO is typically centered on the C=S bond, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Calculated Electronic Properties of a Model Thioamide System

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values presented are illustrative for a model thioamide system and would require specific calculations for this compound.

Conformational Landscape Analysis

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for interconversion between them. This is typically achieved by scanning the potential energy surface (PES) through systematic variation of key dihedral angles.

The primary conformational flexibility in this compound arises from:

Rotation around the C(S)-N bond: Due to the partial double bond character, rotation around this bond is restricted, leading to a significant rotational barrier. mdpi.com Computational studies on similar amides have quantified these barriers. rsc.orgnih.govmdpi.com

Conformation of the piperidine (B6355638) ring: The piperidine ring is expected to adopt a chair conformation to minimize steric strain. researchgate.net

Orientation of the propanoyl group: The ethyl group attached to the thiocarbonyl carbon can rotate, leading to different spatial arrangements.

Illustrative Rotational Energy Barrier for a Model Thioamide

| Rotational Bond | Method | Calculated Barrier (kcal/mol) |

|---|---|---|

| C(S)-N | DFT (B3LYP/6-31G*) | 18-22 |

Note: These are typical values for thioamides and would need to be specifically calculated for this compound.

Bonding Characteristics and Electronic Distribution

To gain a deeper understanding of the bonding in this compound, Natural Bond Orbital (NBO) analysis is a powerful computational tool. nih.gov NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, providing insights into charge distribution and hyperconjugative interactions.

In the thioamide moiety, NBO analysis reveals a strong n(N) -> π*(C=S) hyperconjugative interaction. This interaction, representing the delocalization of the nitrogen lone pair into the antibonding orbital of the C=S bond, is responsible for the partial double bond character of the C-N bond and the planarity of the thioamide group. The strength of this interaction can be quantified by second-order perturbation theory analysis within the NBO framework.

The analysis also provides natural atomic charges, which offer a more chemically meaningful representation of charge distribution than other methods like Mulliken population analysis. The sulfur atom is expected to carry a significant negative charge, while the thiocarbonyl carbon and the nitrogen atom will have charges reflecting the push-pull nature of the thioamide group.

NBO Analysis of a Representative N-Thioacyl Piperidine Fragment

| Interaction | E(2) (kcal/mol) | Description |

|---|---|---|

| n(N) -> π*(C=S) | ~40-50 | Strong delocalization of the nitrogen lone pair, indicating significant C-N double bond character. |

Note: E(2) is the stabilization energy associated with the hyperconjugative interaction. These are representative values.

Computational Modeling of Reaction Mechanisms (e.g., Transition State Analysis)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and characterized.

A key application is the study of reactions such as hydrolysis or aminolysis. nih.govrsc.orgnih.gov For example, the hydrolysis of a thioamide can proceed through a neutral, acid-catalyzed, or base-catalyzed pathway. Computational modeling can determine the preferred pathway by calculating the activation energies for each step.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. Computational methods can determine the geometry of the transition state and its vibrational frequencies. The presence of a single imaginary frequency confirms that the structure is a true transition state. The energy difference between the reactants and the transition state gives the activation energy, which can be used to estimate the reaction rate constant via transition state theory.

For the hydrolysis of this compound, a tetrahedral intermediate is expected to form. The transition state leading to this intermediate would involve the nucleophilic attack of a water molecule or hydroxide ion on the thiocarbonyl carbon.

Example: Calculated Activation Energy for a Model Thioamide Hydrolysis

| Reaction Step | Computational Method | ΔG‡ (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | DFT with solvent model | 20-25 |

Note: ΔG‡ represents the Gibbs free energy of activation. These are illustrative values.

In Silico Prediction of Reactivity and Selectivity

In silico methods can predict the reactivity and selectivity of this compound in various chemical transformations. nih.govlhasalimited.org Reactivity indices derived from conceptual DFT, such as the Fukui function and local softness, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the thiocarbonyl carbon is expected to be the primary site for nucleophilic attack, while the sulfur atom is a likely site for electrophilic attack.

Global Reactivity Descriptors: Properties like chemical potential, hardness, and electrophilicity index, calculated from the HOMO and LUMO energies, provide a general measure of the molecule's reactivity.

These predictive models are valuable in designing new synthetic routes and understanding the chemical behavior of the compound without the need for extensive experimental work. For instance, in silico predictions can help in selecting the appropriate reagents and conditions to achieve a desired chemical transformation with high selectivity.

Further Applications in Synthetic Organic Chemistry

Strategic Building Blocks for Nitrogen- and Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiazolines)

Thioamides are well-established precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles, most notably thiazoles and thiazolines. These ring systems are present in a wide array of biologically active compounds and functional materials.

The most common method for the synthesis of thiazoles from thioamides is the Hantzsch thiazole (B1198619) synthesis. nih.govyoutube.com This reaction involves the condensation of a thioamide with an α-haloketone. In the context of 1-(Piperidin-1-yl)propane-1-thione, it could theoretically react with various α-haloketones to produce 2-ethyl-4-substituted-3-(piperidin-1-yl)thiazol-3-ium salts. The initial product of the Hantzsch synthesis with a trisubstituted thioamide would be a thiazolium salt, as the nitrogen atom is already fully substituted.

A general representation of this transformation is depicted below:

Scheme 1: Generalized Hantzsch synthesis of a thiazolium salt from a trisubstituted thioamide and an α-haloketone.

Scheme 1: Generalized Hantzsch synthesis of a thiazolium salt from a trisubstituted thioamide and an α-haloketone.

Similarly, thiazolines can be synthesized from thioamides through various methods. One such approach involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound or a related Michael acceptor. rsc.orgrsc.org Another strategy is the reaction of N-allylthioamides in the presence of an oxidizing agent. nih.gov While this compound itself is not an N-allylthioamide, its core structure could potentially be modified to incorporate an allyl group, thus enabling its use in such cyclizations.

The following table illustrates representative examples of thiazole and thiazoline (B8809763) syntheses from thioamides, highlighting the general utility of this functional group.

| Reactants | Product Type | General Reaction Conditions | Reference |

| Thioamide, α-Haloketone | Thiazole | Heat, often in a solvent like ethanol (B145695) or DMF | nih.gov |

| N-Allylthioamide, Oxidant (e.g., PIDA) | Thiazoline | Mild conditions, often at room temperature | nih.gov |

| Thioamide, α,β-Unsaturated ester (e.g., crotonate derivative) | Thiazoline | Base (e.g., NaOAc), solvent (e.g., ethanol) | rsc.org |

Table 1: Representative syntheses of thiazoles and thiazolines from thioamides.

Intermediate Compounds in Complex Molecule Synthesis

The reactivity of the thioamide group extends beyond its direct conversion to simple heterocycles, positioning it as a valuable intermediate in the assembly of more complex molecular architectures. The sulfur atom of the thioamide can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, thioamides can undergo cycloaddition reactions. While the specific reactivity of this compound in such reactions is not documented, related N-aryl thioamides have been shown to participate in [3+2] cycloadditions with various dipolarophiles. mdpi.comresearchgate.net The thioamide can act as a component in these reactions, leading to the formation of five-membered heterocyclic rings.

Furthermore, the thioamide functional group can be transformed into other functionalities, thereby serving as a linchpin in a multi-step synthesis. For example, reduction of a thioamide can yield an amine, while reaction with organometallic reagents can lead to the formation of ketones after hydrolysis. This versatility allows for the strategic introduction of a thioamide group, which can then be elaborated into different structures as required for the synthesis of a complex target molecule.

Modulation of Peptide Conformational and Stability Profiles

The replacement of an amide bond with a thioamide bond in a peptide backbone is a powerful tool for modulating the conformational and stability properties of peptides. nih.govnih.govnih.gov This isosteric replacement, where an oxygen atom is substituted by a sulfur atom, introduces minimal steric perturbation but can have significant electronic effects.

The incorporation of a thioamide bond can influence the local conformation of the peptide chain. nih.govnih.gov The larger size of the sulfur atom compared to oxygen can lead to altered dihedral angles (phi and psi) of the peptide backbone, potentially favoring specific secondary structures such as β-turns or helical motifs. nih.gov Studies have shown that thioamide substitution can restrict the available conformational space of a peptide, which can be advantageous in the design of peptides with specific, pre-determined three-dimensional structures. nih.gov

Moreover, the thioamide bond is generally more resistant to enzymatic cleavage by proteases compared to a standard amide bond. nih.gov This enhanced stability can significantly increase the in vivo half-life of therapeutic peptides. The electronic properties of the thioamide group can also influence hydrogen bonding patterns within the peptide and with its biological target. acs.org

While there is no specific research on the incorporation of a 1-(piperidin-1-yl)propane-1-thionyl group into a peptide, the general principles of thioamide-for-amide substitution suggest that such a modification could be explored to enhance the stability and control the conformation of peptidomimetics. The synthesis of thiopeptides often involves the use of specific thioacylating reagents or the post-synthetic thionation of a pre-formed peptide. rsc.org

The following table summarizes the key effects of thioamide incorporation into a peptide backbone.

| Property Affected | General Effect of Thioamide Substitution | References |

| Conformation | Alters backbone dihedral angles (φ, ψ), can favor specific secondary structures, restricts conformational space. | nih.gov, nih.gov |

| Stability | Increases resistance to proteolytic degradation. | nih.gov |

| Hydrogen Bonding | Acts as a better hydrogen bond acceptor and a weaker hydrogen bond donor compared to an amide. | acs.org |

| Electronic Properties | The C-N bond has a higher double bond character, affecting the rotational barrier. | nih.gov |

Table 2: General effects of thioamide incorporation on peptide properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.